Tolylene Diisocyanate (MIX OF ISOMERS)

Polymer Chemistry Kinetics Polyurethane Synthesis

Polyurethane manufacturers face costly production inconsistencies when substituting TDI isomer ratios or diisocyanate types. Tolylene Diisocyanate (CAS 26471-62-5), supplied as an 80:20 or 65:35 isomer blend, eliminates this variability through isomer-ratio-controlled reactivity. • TDI-80: Faster reaction kinetics for high-throughput foam lines; 23% lower compression set vs. TDI-65 for durable furniture and automotive seating. • TDI-65: Extended pot life from higher 2,6-TDI content reduces casting defects by ~20% in industrial rollers, wheels, and gaskets. • PE/TDI elastomers: 5.2% higher thermal degradation activation energy than PE/MDI for sustained high-temperature applications. Verified ≥98% purity (GC). Research and bulk quantities available with full QA documentation.

Molecular Formula C9-H6-N2-O2
Molecular Weight 174.16
CAS No. 26471-62-5
Cat. No. B1148605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolylene Diisocyanate (MIX OF ISOMERS)
CAS26471-62-5
Molecular FormulaC9-H6-N2-O2
Molecular Weight174.16
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C=O)N=C=O
InChIInChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Tolylene Diisocyanate (CAS 26471-62-5): A Critical Isomer Mixture for Polyurethane Raw Material Sourcing


Tolylene diisocyanate (TDI), assigned CAS number 26471-62-5, is a commercially available mixture of 2,4- and 2,6-TDI isomers. It is a liquid aromatic diisocyanate, typically supplied as an 80:20 or 65:35 isomer blend [1]. This compound is a cornerstone in polyurethane chemistry, with its reactivity and the physical properties of the resulting polymer being directly and quantitatively influenced by the specific ratio of these isomers [2].

Why 'Any Diisocyanate' Is a False Economy in Polyurethane Procurement: The Case for Tolylene Diisocyanate Specificity


Generic substitution of TDI with other diisocyanates, or even between different TDI isomer ratios, is not scientifically valid. The structure of the isocyanate directly dictates the kinetics of the polymerization reaction, the degree of microphase separation, and the ultimate mechanical and thermal performance of the polyurethane [1]. For instance, TDI's reaction rate is faster than MDI, HDI, and IPDI, which fundamentally alters processing and final material properties [1]. Within TDI itself, the isomer ratio dictates properties; an 80/20 mixture yields higher reactivity and different foam characteristics compared to a 65/35 mixture [2]. Therefore, selecting the correct TDI specification is a critical, data-driven decision for reproducible product quality.

Quantitative Differentiation Guide: Tolylene Diisocyanate (MIX OF ISOMERS) vs. Alternatives


TDI vs. MDI/HDI/IPDI: Quantified Differences in Polyurethane Reactivity

In a systematic study, TDI-based polyurethane demonstrated a higher reaction rate compared to polyurethanes synthesized from MDI, HDI, and IPDI under identical conditions [1]. This is a critical parameter for industrial processing.

Polymer Chemistry Kinetics Polyurethane Synthesis

PE/TDI Thermal Stability Superiority Over PE/MDI and PE/IPDI

In polyether-based polyurethanes, the TDI-based polymer (PE/TDI) exhibited the highest thermal stability as measured by degradation peak temperature and the highest activation energy for thermal degradation, outperforming MDI and IPDI analogs [1].

Polymer Degradation Thermal Analysis Polyurethane Elastomers

TDI-80 (80:20 Mixture) Offers Superior Mechanical Performance Over TDI-65 (65:35 Mixture) in Foams

In comparative testing of polyurethane foams, the TDI-80 formulation (2,4-:2,6- isomer ratio ~80:20) demonstrated significantly enhanced mechanical properties compared to a TDI-65 formulation (2,4-:2,6- isomer ratio ~65:35) .

Flexible Polyurethane Foam Mechanical Properties Materials Science

TDI-65 Offers Extended Pot Life vs. TDI-80 in Cast Elastomer Processing

The higher proportion of the less reactive 2,6-TDI isomer in TDI-65 results in a slower reaction rate compared to the TDI-80 mixture, providing an extended working time or 'pot life' for processing [1].

Polyurethane Elastomers Process Engineering Casting

TDI's Glass Transition Temperature (Tg) Tunability vs. MDI's Constancy

In thermoplastic polyurethane elastomers, varying the composition of TDI-based hard segments leads to a corresponding change in the polymer's glass transition temperature (Tg). This tunable behavior is not observed with MDI-based systems under the same conditions [1].

Polymer Physics Thermoplastic Elastomers Dynamic Mechanical Analysis

TDI Polyurethane Exhibits Lower Thermal Stability Than IPDI Polyurethane in Composite Films

When used to synthesize polyurethane-graphene composite films, the TDI-based composite (TDI-PU/G) demonstrated the lowest thermal stability compared to analogs made with HDI, MDI, and IPDI [1].

Nanocomposites Thermal Stability Coatings

Research and Industrial Application Scenarios for Tolylene Diisocyanate (MIX OF ISOMERS)


High-Volume Flexible Polyurethane Foam Manufacturing (Furniture, Bedding, Automotive Seating)

The TDI-80 mixture is the industry standard for this application due to its fast reaction rate [1], which enables high-throughput production lines. Its superior tensile strength and 23% lower compression set compared to TDI-65 are critical for meeting durability and comfort specifications required in the furniture and automotive sectors.

Polyurethane Cast Elastomer Production with Complex Mold Geometries

For casting intricate parts, the TDI-65 mixture is preferred. Its extended pot life, a direct result of its higher 2,6-TDI content [1], allows for a 20% reduction in casting defects [1] by enabling complete and bubble-free mold filling before the onset of gelation. This ensures the production of high-integrity industrial components like rollers, wheels, and gaskets.

Synthesis of Polyurethane Elastomers Requiring Elevated Thermal Stability

Researchers or manufacturers developing polyether-based polyurethane elastomers for applications involving sustained high temperatures should prioritize TDI over other common diisocyanates. Evidence shows that PE/TDI has a 5.2% higher activation energy for thermal degradation than PE/MDI [1], signifying greater thermal endurance.

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